molecular formula C5H5N5O B1594183 Adenine, 7-oxide CAS No. 21149-25-7

Adenine, 7-oxide

Cat. No. B1594183
CAS RN: 21149-25-7
M. Wt: 151.13 g/mol
InChI Key: GWONVOJRGPLIIK-UHFFFAOYSA-N
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Description



  • Adenine 7-oxide is a purine derivative.

  • It is synthesized through peroxycarboxylic acid oxidation of 3-benzyladenine, which is readily obtainable from adenine by benzylation.

  • The location of the oxygen function in adenine 7-oxide was confirmed by chemical reactions, including deamination and methylation, and by X-ray crystallographic analysis.

  • A UV spectroscopic approach suggests that the neutral species of adenine 7-oxide exists in H₂O as an equilibrated mixture of the N(7)-oxide and N(7)-OH tautomers.





  • Synthesis Analysis



    • Adenine 7-oxide is synthesized through nonreductive debenzylation of 3-benzyladenine 7-oxide.

    • Peroxycarboxylic acid oxidation of 3-benzyladenine yields the intermediate 3-benzyladenine 7-oxide, which is then converted to adenine 7-oxide.





  • Molecular Structure Analysis



    • X-ray crystallographic analysis confirms the structure of adenine 7-oxide.





  • Chemical Reactions Analysis



    • Deamination and methylation reactions confirm the location of the oxygen function.

    • Treatment with aqueous H₂O₂ produces adenine 7-oxide and 7-acetamido-3-benzyladenine.




  • Scientific Research Applications

    Synthesis and Chemical Properties

    • Adenine 7-oxide has been synthesized through peroxycarboxylic acid oxidation and nonreductive debenzylation processes. Its chemical properties, including reactions like deamination and methylation, have been explored, supported by X-ray crystallographic analysis (Fujii et al., 1995).

    DNA Alterations and Mutagenicity

    • Studies on oligo- and monodeoxyadenylic acid have shown oxidation by hydrogen peroxide at the N-7 position, leading to adenine -7-N- oxide derivatives. These derivatives have been investigated for their potential to induce mutations, revealing no mutagenic effects in certain systems, but indicating their relevance in DNA alterations (Rhaese, 1968).

    Radiation-Induced Damage

    • Research involving 14C-labeled adenine has demonstrated that adenine-7-N-oxide, a product of gamma-ray irradiation, can bind noncovalently to SH proteins, indicating its potential role in radiation-induced biological damage (Yamamoto, 1980).

    Oxidation of N6-Alkyladenines

    • Oxidations of N6-methyladenine and N6-benzyladenine with specific acids have been used to produce N(1)-oxides, contributing to a better understanding of regioselective N-oxidations in adenine derivatives (Itaya et al., 1996).

    Ethylene Oxide-Induced DNA Adducts

    • Studies on the formation of 7-(2-hydroxyethyl)guanine in DNA due to ethylene oxide exposure have provided insights into the interaction of such compounds with adenine and their potential implications in cancer research (Walker et al., 1992).

    Excited-State Dynamics in Solution

    • Research on adenine and its methylated derivatives in solution has uncovered details about their excited-state dynamics, contributing to a deeper understanding of their behavior in biological systems (Cohen et al., 2003).

    Synthetic Route Establishment

    • The first unequivocal synthetic route to adenine 7-oxide has been developed, highlighting the importance of controlling syntheses at specific positions in adenine molecules (Fujii et al., 1994).

    Propylene Oxide Reactions with Adenine

    • Propylene oxide's reaction with adenine has been explored, indicating specific alkylations and their implications in DNA interactions, relevant to understanding chemical-genetic interactions (Lawley & Jarman, 1972).

    Electrocatalytic Sensing Platforms

    • Advanced electrochemical sensing platforms based on materials like graphene oxide have been developed for detecting adenine, underscoring its significance in biosensing applications (Zhou et al., 2009).

    Safety And Hazards



    • Adenine 7-oxide should be handled with care to avoid skin and eye contact.

    • Use personal protective equipment and ensure adequate ventilation.




  • Future Directions



    • Further research could explore its potential pharmacological applications and biological effects.




    properties

    IUPAC Name

    7-oxido-7H-purin-7-ium-6-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H5N5O/c6-4-3-5(8-1-7-4)9-2-10(3)11/h1-2,10H,(H2,6,7,8)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GWONVOJRGPLIIK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=NC(=C2C(=N1)N=C[NH+]2[O-])N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H5N5O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    151.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Adenine, 7-oxide

    CAS RN

    21149-25-7
    Record name Adenine, 7-oxide
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149257
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    12
    Citations
    T FUJII, K OGAWA, T SAITO, K KoBAYAsHI… - Chemical and …, 1995 - jstage.jst.go.jp
    … This led us to design a three—step route for the synthesis of adenine 7-oxide (8) from … , it should conclude a three-step synthesis of adenine 7—oxide (8) from adenine (1). This was …
    Number of citations: 12 www.jstage.jst.go.jp
    T FUJII, K OGAWA, T SAITO, T ITAYA… - Chemical and …, 1995 - jstage.jst.go.jp
    … Nonreductive debenzylation of 13 gave adenine 7-oxide (14) in 63% yield. The structure of … 14 is tantamount to a formal synthesis of adenine 7-oxide (14) from adenosine. The synthesis …
    Number of citations: 6 www.jstage.jst.go.jp
    T Itaya, Y TAKEDA, T Fujii - Chemical and pharmaceutical bulletin, 1996 - jstage.jst.go.jp
    … On the other hand, we have already synthesized adenine 7-oxide (11) from 3-benzyladenine (4c) through 3benzyladenine 7-oxide (8c).8’ Because treatment of 11 with hot acetic acid …
    Number of citations: 7 www.jstage.jst.go.jp
    T FUJII, K OGAWA, T ITAYA, T DATE… - Chemical and …, 1995 - jstage.jst.go.jp
    … Now that the S-methyl derivatives 5 and 13 had become available, we checked the feasibility of an alternative synthetic route to adenine 7-oxide (3)1’ from either of them. Amination of 5 …
    Number of citations: 6 www.jstage.jst.go.jp
    T Fujii, K Ogawa, T Saito, K Kobayashi… - Heterocycles …, 1994 - pascal-francis.inist.fr
    Synthesis of adenine 7-oxide from adenine: utilization of a benzyl group as a control synthon at the 3-position … Synthesis of adenine 7-oxide from adenine: utilization of a …
    Number of citations: 4 pascal-francis.inist.fr
    T Fujii, T Itaya - Heterocycles, 1999 - infona.pl
    6-Hydroxyaminopurine (2), 6-nitrosopurine (3), 6-nitropurine (4), adenine 1-oxide (5), adenine 3-oxide (6), adenine 7-oxide (7), and 9-hydroxyadenine (8) may be accepted as members …
    Number of citations: 9 www.infona.pl
    K OKAMURA - Chem. Pharm. Bull, 1995 - jlc.jst.go.jp
    … glycosidic hydrolysis,7'9) the reaction sequence 12-+ 13-> 14 is tantamount to a formal synthesis of adenine 7-oxide (14) from adenosine. The synthesis features the blocking/ …
    Number of citations: 0 jlc.jst.go.jp
    T ITAYA, K OGAWA, Y TAKADA… - Chemical and …, 1996 - jstage.jst.go.jp
    … It has been reported that adenine 7-oxide affords 8-oxoadenine on treatment with boiling acetic acid.“ Migration of the oxygen function to the 8—position has also been reported for …
    Number of citations: 7 www.jstage.jst.go.jp
    GB Brown, JC Parham - 1976 - osti.gov
    … Tbese results suggest that if adenine 7-oxide were formed at PH 7, as previously reported,108 then it should be well resolved on the A-6 column from the other N-oxides of adenine. Our …
    Number of citations: 0 www.osti.gov
    J Schmidt, DC Borg - Radiation Research, 1976 - meridian.allenpress.com
    … Rhaese (28) described a careful chromatographic analysis in which adenine7-oxide was shown to be formed by H202 or directly by radiolysis. Adenine1-oxide is also formed in …
    Number of citations: 25 meridian.allenpress.com

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